![molecular formula C8H9ClN2OS B2844456 (3-Chloro-4-methoxyphenyl)thiourea CAS No. 85965-73-7](/img/structure/B2844456.png)
(3-Chloro-4-methoxyphenyl)thiourea
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Overview
Description
(3-Chloro-4-methoxyphenyl)thiourea is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of (3-Chloro-4-methoxyphenyl)thiourea consists of a thiourea group (NH2C=S) attached to a phenyl ring that is substituted with a chlorine atom and a methoxy group . The InChI code for this compound is 1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) .Scientific Research Applications
- Ionophores : These compounds play a crucial role in ion-selective electrodes. Researchers have shown increasing interest in the conformational and structural elucidation of thiourea derivatives like (3-Chloro-4-methoxyphenyl)thiourea. Understanding their behavior as ionophores helps design better sensors for specific ions .
- Chemosensors : Thiourea derivatives can act as chemosensors for selective and sensitive naked-eye recognition of anions. Their structural properties influence their sensing capabilities, making them valuable tools in analytical chemistry .
- Novel thiourea derivatives, including (3-Chloro-4-methoxyphenyl)thiourea, have been synthesized and evaluated for their antidiabetic potential. These compounds may offer therapeutic benefits in managing diabetes .
- Researchers have explored the antibacterial properties of thiourea derivatives. While specific studies on (3-Chloro-4-methoxyphenyl)thiourea are limited, its structural features suggest potential antibacterial effects .
- Thiourea derivatives are known for their antioxidant activity. Although direct evidence for (3-Chloro-4-methoxyphenyl)thiourea’s antioxidant effects is scarce, its structural similarity to other thioureas suggests it may exhibit antioxidant properties .
- Anticholinesterase compounds inhibit the activity of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer’s. While more research is needed, (3-Chloro-4-methoxyphenyl)thiourea could be explored for its potential in this area .
- (3-Chloro-4-methoxyphenyl)thiourea has been used in trace metal analysis. For instance, it was successfully applied to determine trace levels of lead ions in electrical power plant water samples .
Ionophores and Chemosensors
Antidiabetic Properties
Antibacterial Activity
Antioxidant Properties
Anticholinesterase Activity
Trace Metal Analysis
Safety and Hazards
(3-Chloro-4-methoxyphenyl)thiourea is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause eye irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of (3-Chloro-4-methoxyphenyl)thiourea is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell adhesion, migration, and differentiation.
Mode of Action
It is known that thiourea derivatives can interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Thiourea derivatives have been reported to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) . They also show potential against glucose-6-phosphatase (G6Pase), which plays a key role in glucose metabolism .
Pharmacokinetics
It is known that the compound has a molecular weight of 21669 , which could influence its bioavailability and distribution in the body.
Result of Action
Thiourea derivatives have been reported to exhibit various biological activities, such as antibacterial, antioxidant, and enzyme inhibitory effects .
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTRNWGJVKXGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)thiourea | |
CAS RN |
85965-73-7 |
Source
|
Record name | (3-chloro-4-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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